molecular formula C21H28O5 B15295762 delta1-Cortienic Acid Methyl Ester

delta1-Cortienic Acid Methyl Ester

Cat. No.: B15295762
M. Wt: 360.4 g/mol
InChI Key: WZHKUPZTJWPLQD-MXRBDKCISA-N
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Description

Delta1-Cortienic Acid Methyl Ester is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a methyl ester derivative of delta1-cortienic acid, which is an inactive metabolite of prednisolone. This compound is often studied in the context of pharmacokinetics and drug metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of delta1-Cortienic Acid Methyl Ester typically involves the esterification of delta1-cortienic acid. One common method is the reaction of delta1-cortienic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the methyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar esterification techniques. The process involves the use of large-scale reactors where delta1-cortienic acid is reacted with methanol under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Delta1-Cortienic Acid Methyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Scientific Research Applications

Delta1-Cortienic Acid Methyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of delta1-Cortienic Acid Methyl Ester involves its conversion to delta1-cortienic acid in the body. This conversion is facilitated by esterases, which hydrolyze the ester bond. Delta1-cortienic acid, being an inactive metabolite, does not exert significant biological effects. its formation is crucial in the metabolism and clearance of corticosteroids such as prednisolone .

Comparison with Similar Compounds

Delta1-Cortienic Acid Methyl Ester can be compared with other similar compounds such as:

    Prednisolone: A corticosteroid with anti-inflammatory properties.

    Loteprednol Etabonate: A soft corticosteroid designed to minimize systemic side effects.

    Hydrocortisone: Another corticosteroid used for its anti-inflammatory effects.

Uniqueness

This compound is unique due to its role as an inactive metabolite, which makes it an important compound in the study of corticosteroid metabolism. Unlike active corticosteroids, it does not exert biological effects, making it useful in pharmacokinetic studies .

Conclusion

This compound is a compound of significant interest in various scientific fields Its unique properties and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry

Properties

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

IUPAC Name

methyl (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C21H28O5/c1-19-8-6-13(22)10-12(19)4-5-14-15-7-9-21(25,18(24)26-3)20(15,2)11-16(23)17(14)19/h6,8,10,14-17,23,25H,4-5,7,9,11H2,1-3H3/t14-,15-,16-,17+,19-,20-,21-/m0/s1

InChI Key

WZHKUPZTJWPLQD-MXRBDKCISA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)OC)O)CCC4=CC(=O)C=C[C@]34C)O

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)OC)O)CCC4=CC(=O)C=CC34C)O

Origin of Product

United States

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